molecular formula C9H8N4O B1384284 N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine CAS No. 6206-85-5

N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine

Cat. No. B1384284
CAS RN: 6206-85-5
M. Wt: 188.19 g/mol
InChI Key: YEVBSIJRKZOGJB-YRNVUSSQSA-N
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Description

“N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine” is a chemical compound with the CAS Number: 1578191-39-5 . It has a molecular weight of 188.19 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 2H-1,2,3-triazoles, which is a category that this compound falls under, has been reported to involve a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H8N4O/c14-11-7-8-6-10-13 (12-8)9-4-2-1-3-5-9/h1-6H,7H2 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine” is a powder that is stored at room temperature .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine” and similar compounds could involve further exploration of their broad-spectrum biological activities . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Therefore, future research could focus on improving the synthesis methods and exploring the potential applications of these compounds in various fields.

properties

IUPAC Name

(NE)-N-[(2-phenyltriazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-11-7-8-6-10-13(12-8)9-4-2-1-3-5-9/h1-7,14H/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVBSIJRKZOGJB-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2N=CC(=N2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419700
Record name N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine

CAS RN

6206-85-5
Record name N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine
Reactant of Route 2
N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine
Reactant of Route 3
N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine

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